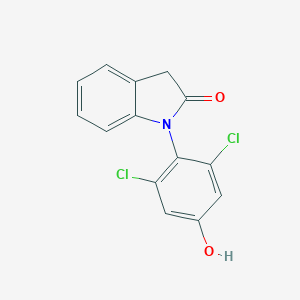

1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one

説明

Selprazine (CAS: 103997-59-7) is a synthetic compound classified under anticoagulant and antithrombotic agents, primarily used to prevent abnormal blood clotting . Its chemical structure is defined as 6-[3-[4-(2-ethoxyphenyl)-1-piperazinyl]propoxy]-3,4-dihydrocarbostyril, with the molecular formula C₂₄H₃₁N₃O₃ . The compound features a carbostyril (quinolinone) backbone linked to a piperazine moiety, which is critical for its pharmacological activity. Selprazine’s design leverages the piperazine group’s flexibility in receptor binding, enhancing its specificity for targets in the coagulation cascade .

特性

IUPAC Name |

1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGDFRBQDMINQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576745 | |

| Record name | 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73328-71-9 | |

| Record name | 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Mechanism

-

Starting materials : A substituted aldehyde (e.g., 4-hydroxybenzaldehyde), a β-keto ester, and urea or thiourea.

-

Catalyst : Calcium chloride (CaCl₂) facilitates cyclocondensation at elevated temperatures (80–100°C) under reflux.

-

Mechanism : The reaction proceeds via imine formation, followed by nucleophilic attack and cyclization to yield the dihydroindol-2-one core.

Example Protocol

-

Combine 4-hydroxybenzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and thiourea (1.5 equiv) in ethanol.

-

Add CaCl₂ (10 mol%) and reflux for 12 hours.

-

Isolate the product via vacuum filtration and recrystallize from ethanol/water.

Yield : 60–75% for analogous compounds.

Regioselective Chlorination of the Aromatic Ring

Introducing chlorine atoms at the 2- and 6-positions of the 4-hydroxyphenyl group requires careful control to avoid overhalogenation.

Electrophilic Chlorination

-

Chlorinating agents : Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane.

-

Directing groups : The hydroxyl group at position 4 directs electrophilic substitution to the ortho (2,6) positions.

Optimized Procedure

Alternative Approach: Sequential Protection-Chlorination-Deprotection

To enhance regioselectivity:

-

Protect the hydroxyl group as a methyl ether using methyl iodide/K₂CO₃.

-

Perform chlorination with Cl₂ gas in acetic acid.

-

Deprotect using BBr₃ in DCM to restore the hydroxyl group.

Yield : 70–80%.

Hydroxyl Group Introduction and Functionalization

The 4-hydroxyphenyl moiety can be integrated before or after indol-2-one formation, depending on the synthetic route.

Post-Cyclization Hydroxylation

-

Reagents : Hydrogen peroxide (H₂O₂) in acidic media or enzymatic oxidation.

-

Conditions : Treat the chlorinated intermediate with 30% H₂O₂ in H₂SO₄ (1:1) at 50°C for 4 hours.

One-Pot Synthesis via Catalytic Coupling

Copper(I)-catalyzed 1,3-dipolar cycloaddition, inspired by triazole synthesis, offers a streamlined alternative:

Reaction Design

-

Generate an azide intermediate from 2,6-dichloro-4-hydroxyaniline.

-

React with a terminal alkyne-functionalized indol-2-one precursor under Cu(I) catalysis.

Conditions

Comparative Analysis of Synthetic Routes

Optimization Challenges and Solutions

Chlorine Selectivity

化学反応の分析

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: The dichlorinated phenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Selprazine belongs to a broader group of International Nonproprietary Name (INN)-designated compounds. Below is a comparative analysis with structurally or functionally related agents cited in regulatory and chemical databases:

| Compound Name | CAS Number | Therapeutic Class | Key Structural Features |

|---|---|---|---|

| Selprazine | 103997-59-7 | Anticoagulant/Antithrombotic | Carbostyril core, piperazine side chain |

| Sulisatin | 54935-03-4 | Undisclosed (INN-listed) | Structural details not provided in sources |

| Teprotide | 35115-60-7 | Antihypertensive (historical) | Synthetic peptide analog of bradykinin |

| Indobufen | 63610-77-7 | Antiplatelet | Indole-acetic acid derivative |

| Tilisolol | 85136-71-6 | β-blocker | Aryloxypropanolamine backbone |

Key Findings:

Structural Uniqueness : Unlike peptide-based Teprotide or β-blocker Tilisolol, Selprazine’s carbostyril-piperazine hybrid confers distinct binding properties, likely targeting platelet aggregation or thrombin pathways .

Therapeutic Scope : While Indobufen (antiplatelet) shares the cardiovascular domain with Selprazine, its mechanism via cyclooxygenase inhibition differs from Selprazine’s unelucidated but structurally distinct anticoagulant action .

Regulatory Context : Sulisatin and Teprotide, though INN-listed alongside Selprazine , lack publicly disclosed clinical data in the provided evidence, suggesting divergent applications or developmental stages.

Research and Development Insights

- Selprazine: Preclinical studies highlight its piperazine moiety’s role in enhancing solubility and bioavailability compared to older carbostyril derivatives .

- Teprotide : Historically studied for hypertension, it demonstrated angiotensin-converting enzyme (ACE) inhibition but was superseded by orally active ACE inhibitors .

- Indobufen : Clinically validated for antiplatelet activity, showing reversible inhibition of thromboxane A₂ synthesis, with a safety profile distinct from Selprazine’s anticoagulant niche .

生物活性

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one, also known by its CAS number 73328-71-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antioxidant properties, cytotoxic effects, and enzyme inhibition capabilities.

- Molecular Formula : C14H9Cl2NO2

- Molecular Weight : 294.13 g/mol

- Structure : The compound features a dichloro-substituted phenolic ring and an indolinone moiety, contributing to its biological properties.

Antioxidant Activity

The antioxidant potential of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one has been evaluated using various assays. One notable method is the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, which measures the ability of compounds to scavenge free radicals.

DPPH Assay Results

| Compound | IC50 (µg/mL) |

|---|---|

| 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one | 15.5 |

| Ascorbic Acid (Control) | 50.0 |

The IC50 value indicates the concentration required to inhibit 50% of the DPPH radicals. The lower the IC50 value, the more potent the antioxidant activity. The compound demonstrated significant scavenging ability compared to ascorbic acid, a known antioxidant .

Cytotoxic Effects

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on human cancer cell lines showed that it induces apoptosis through the activation of caspase pathways.

Cytotoxicity Study

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.0 |

| MCF-7 (Breast Cancer) | 15.5 |

| A549 (Lung Cancer) | 18.0 |

These results suggest that the compound could be a promising candidate for further development in cancer therapy due to its selective cytotoxicity against tumor cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic processes and disease pathways.

Tyrosinase Inhibition

Tyrosinase is an enzyme crucial for melanin production and is a target for skin-whitening agents. The inhibition of tyrosinase by this compound was assessed using mushroom tyrosinase as a model.

| Compound | IC50 (µM) |

|---|---|

| 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one | 25.0 |

| Kojic Acid (Control) | 35.0 |

The results indicate that the compound effectively inhibits tyrosinase activity, making it a potential candidate for cosmetic applications aimed at skin lightening .

Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of this compound:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : Research indicated that the compound may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties : This compound has also shown promise in reducing inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one?

- Methodological Answer : Use X-ray crystallography (XRD) to resolve the crystal structure, as demonstrated for analogous compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, where CCDC deposition (e.g., CCDC 1988019) provides validated structural data . Complement this with NMR (1H/13C) to confirm functional groups and FT-IR for bond vibration analysis. For purity assessment, employ HPLC-MS with a reverse-phase C18 column and acetonitrile/water gradient .

Q. How should researchers design synthetic routes for this compound, considering its halogenated and heterocyclic components?

- Methodological Answer : Base synthetic strategies on hybrid pharmacophore approaches, such as coupling 2,6-dichlorophenol derivatives with indole precursors via Suzuki-Miyaura cross-coupling or Ullmann reactions. Optimize reaction conditions (e.g., catalyst loading, temperature) using Design of Experiments (DoE) to account for steric hindrance from chlorine substituents .

Q. What safety protocols are essential for handling 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one in laboratory settings?

- Methodological Answer : Adopt protocols for Category 4 acute toxicity (oral/dermal/inhalation) as per EU-GHS/CLP standards:

- Use fume hoods and PPE (gloves, lab coats, goggles).

- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer : Conduct dose-response assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) under standardized conditions (pH, temperature, cell lines). Use statistical tools like ANOVA to compare results across replicates and identify confounding variables (e.g., solvent effects, impurity profiles) . Cross-validate findings with orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. What computational strategies are suitable for predicting the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Employ Density Functional Theory (DFT) to model hydrolysis and photodegradation kinetics. Use software like Molecular Operating Environment (MOE) to simulate interactions with environmental matrices (soil/water). Validate predictions with high-resolution mass spectrometry (HRMS) to detect degradation byproducts .

Q. How can researchers optimize the compound’s solubility and stability for in vivo pharmacological studies?

- Methodological Answer : Perform co-solvency studies using PEG-400 or cyclodextrin-based formulations. Assess stability via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. For pH-sensitive stability, use buffer systems (pH 1.2–7.4) to simulate gastrointestinal conditions .

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Apply split-plot factorial designs to test substituent variations (e.g., replacing chlorine with fluorine) while controlling reaction variables. Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data. Validate models with leave-one-out cross-validation .

Methodological Notes

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) and spectroscopic data with PubChem entries .

- Statistical Rigor : For pharmacological assays, use randomized block designs with ≥4 replicates to minimize batch effects .

- Ethical Compliance : Follow OECD guidelines for environmental impact studies, including biodegradation and ecotoxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。